molecular formula C11H13ClN2O2 B15227073 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpyrrolidin-2-one

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpyrrolidin-2-one

Cat. No.: B15227073
M. Wt: 240.68 g/mol
InChI Key: WQMJVLAITODCTQ-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methoxy group, along with a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpyrrolidin-2-one typically involves the reaction of 2-chloro-6-methoxypyridine with a suitable pyrrolidinone precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxypyridin-4-yl)methanol: A related compound with a similar pyridine ring structure but different functional groups.

    2-Chloro-6-methoxypyridin-4-yl)methanamine: Another similar compound with an amine group instead of the pyrrolidinone ring.

Uniqueness

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

3-(2-chloro-6-methoxypyridin-4-yl)-3-methylpyrrolidin-2-one

InChI

InChI=1S/C11H13ClN2O2/c1-11(3-4-13-10(11)15)7-5-8(12)14-9(6-7)16-2/h5-6H,3-4H2,1-2H3,(H,13,15)

InChI Key

WQMJVLAITODCTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1=O)C2=CC(=NC(=C2)Cl)OC

Origin of Product

United States

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